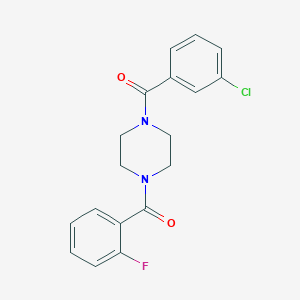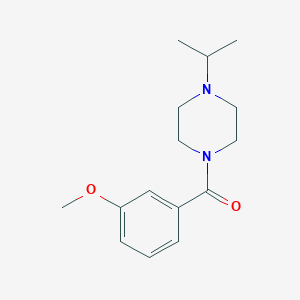![molecular formula C21H23N3O2 B249107 3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)
3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole, commonly known as MIPT, is a synthetic compound that belongs to the indole family. MIPT has gained significant attention in the scientific community due to its potential applications in medical research.
Wirkmechanismus
MIPT is believed to exert its biological effects by binding to serotonin receptors in the brain. It has been shown to have a high affinity for the 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress. MIPT has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
MIPT has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety. MIPT has also been shown to have anti-inflammatory properties, which may be useful in treating inflammatory diseases such as arthritis. Additionally, MIPT has been shown to inhibit the growth of cancer cells, indicating its potential use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MIPT is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. MIPT is also relatively easy to synthesize, making it readily available for research purposes. However, MIPT has some limitations, including its potential toxicity and the need for further research to fully understand its biological effects.
Zukünftige Richtungen
There are several future directions for MIPT research. One area of interest is the potential use of MIPT in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new MIPT derivatives with improved biological activity and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of MIPT and its potential applications in medical research.
Conclusion:
MIPT is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. It has been shown to have anti-inflammatory, anti-tumor, and anti-depressant properties, and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. MIPT has several advantages for lab experiments, including its high affinity for the 5-HT1A receptor and ease of synthesis. However, further research is needed to fully understand its biological effects and potential applications.
Synthesemethoden
MIPT can be synthesized through a multi-step process that involves the condensation of 2-methoxybenzoyl chloride and 1-piperazinecarboxamide, followed by the reaction with indole-3-carboxaldehyde. The final product is purified through column chromatography to obtain pure MIPT.
Wissenschaftliche Forschungsanwendungen
MIPT has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory, anti-tumor, and anti-depressant properties. MIPT has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole |
|---|---|
Molekularformel |
C21H23N3O2 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H23N3O2/c1-26-20-9-5-3-7-18(20)21(25)24-12-10-23(11-13-24)15-16-14-22-19-8-4-2-6-17(16)19/h2-9,14,22H,10-13,15H2,1H3 |
InChI-Schlüssel |
GEOFMWXECDHRMO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[1-(3-Bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249024.png)
![2-{4-[1-(3-Methoxy-benzyl)-piperidin-4-yl]-piperazin-1-yl}-ethanol](/img/structure/B249025.png)
![2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249026.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)
![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane](/img/structure/B249030.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249038.png)


![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)

